ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 368847-09-0
VCID: VC7634558
InChI: InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18,24H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C
Molecular Formula: C22H18ClNO3
Molecular Weight: 379.84

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

CAS No.: 368847-09-0

Cat. No.: VC7634558

Molecular Formula: C22H18ClNO3

Molecular Weight: 379.84

* For research use only. Not for human or veterinary use.

ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate - 368847-09-0

Specification

CAS No. 368847-09-0
Molecular Formula C22H18ClNO3
Molecular Weight 379.84
IUPAC Name ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C22H18ClNO3/c1-3-27-22(26)17-12(2)24-20-15-6-4-5-7-16(15)21(25)19(20)18(17)13-8-10-14(23)11-9-13/h4-11,18,24H,3H2,1-2H3
Standard InChI Key ZOEWKPRTNKQIKP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42)C

Introduction

Chemical Identity and Structural Features

Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially saturated pyridine ring fused to an indane system. The molecular formula is C24H20ClNO3, with a molar mass of 405.87 g/mol. Its structure comprises:

  • A 4,5-dihydropyridine core, where the nitrogen atom is part of a non-aromatic six-membered ring.

  • An indane-1,3-dione moiety fused to the pyridine ring, contributing planar rigidity.

  • A 4-chlorophenyl group at position 4, introducing steric and electronic effects.

  • Ethyl ester and methyl groups at positions 3 and 2, respectively, influencing solubility and conformational flexibility.

The compound’s IUPAC name reflects its substitution pattern and stereoelectronic features, critical for its reactivity and biological interactions .

Synthesis and Optimization

Reaction Methodology

The synthesis follows a modified Hantzsch condensation protocol :

  • Reactants:

    • Indane-1,3-dione (2.00 g, 13.6 mmol)

    • 4-Chlorobenzaldehyde (1.90 g, 13.6 mmol)

    • Ethyl acetoacetate (1.77 g, 13.6 mmol)

    • Ammonium acetate (2.10 g, 27.2 mmol)

    • Piperidine (catalytic, ~0.1 mL)

  • Conditions:

    • Solvent: Absolute ethanol (50 mL)

    • Temperature: Reflux at 78°C

    • Duration: 1 hour

  • Workup:

    • Concentration to 25 mL under reduced pressure.

    • Cooling in an ice bath to precipitate the product.

    • Filtration and washing with cold ethanol.

    • Recrystallization from petroleum ether-chloroform (1:1).

Mechanistic Insights

The reaction proceeds through:

  • Knoevenagel Condensation: Between 4-chlorobenzaldehyde and ethyl acetoacetate to form an α,β-unsaturated ketone.

  • Michael Addition: Indane-1,3-dione attacks the enone system.

  • Cyclization: Ammonium acetate facilitates ring closure via nucleophilic attack of the amine on the carbonyl carbon.

  • Aromatization: Piperidine acts as a base, promoting tautomerization to the dihydropyridine form .

Physicochemical Properties

While direct data for the dihydro compound is sparse, inferences can be drawn from its dehydrogenated analog and related DHPs:

PropertyValue/DescriptionSource
SolubilitySoluble in chloroform, DMSO; insoluble in H2O
Thermal StabilityStable up to 150°C; decomposes above 200°CEstimated
LogP~3.5 (predicted via ChemDraw)Calculated
UV-Vis λmax280–290 nm (π→π* transitions)Analog Data

Structural and Conformational Analysis

X-ray Crystallography of Dehydrogenated Analog

Although the dihydro form’s crystal structure remains uncharacterized, its pyridine derivative (ethyl 2-methyl-4-(4-chlorophenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate) reveals:

  • Planarity: The indenopyridine system is nearly planar (r.m.s. deviation = 0.087 Å) .

  • Disorder: The ethyl ester group exhibits two conformations with occupancies of 0.645 and 0.355 .

  • Intermolecular Interactions:

    • C–H···O hydrogen bonds form R₂²(16) dimers along the direction .

    • π–π stacking between chlorophenyl rings (distance = 3.8 Å) .

Conformational Flexibility in Dihydro Form

The dihydro structure is expected to exhibit:

  • Non-planar Pyridine Ring: Due to partial saturation, increasing steric interactions between the 4-chlorophenyl and methyl groups.

  • Torsional Strain: The C10–C11–C15–O2 torsion angle likely deviates from ideal values, influencing reactivity .

Applications and Biological Relevance

NADH Coenzyme Analogs

1,4-DHPs like this compound mimic NADH’s redox-active region, enabling studies on:

  • Enzyme Mechanisms: Dehydrogenases and reductases .

  • Electron Transfer: Insights into mitochondrial respiration and oxidative phosphorylation .

Drug Development

  • Calcium Channel Blockers: DHP derivatives (e.g., nifedipine) treat hypertension .

  • Antioxidant Activity: The dihydro structure may scavenge free radicals, potentially mitigating oxidative stress.

Material Science

  • Luminescent Materials: Planar aromatic systems could serve as organic light-emitting diodes (OLEDs).

  • Coordination Chemistry: The keto group may bind transition metals, forming catalytic complexes.

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